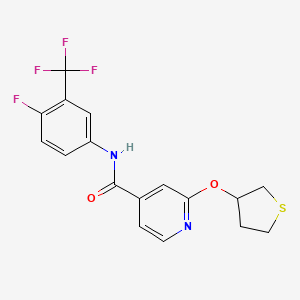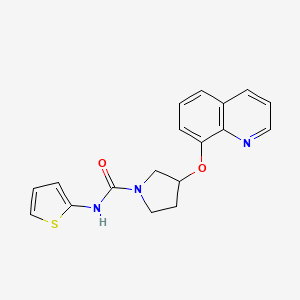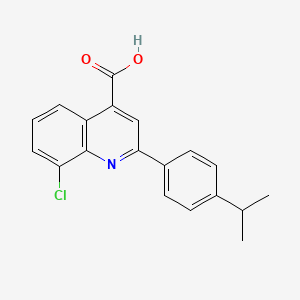
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic compound belonging to the class of amides. This compound is designed to incorporate a pyrimidine moiety linked to a cyclohexane structure, resulting in a molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide typically involves the following key steps:
Formation of Cyclohexyl Precursor: The initial step includes the formation of the cyclohexane skeleton through hydrogenation of benzene or from cyclohexanone.
Attachment of Pyrimidinyl Group:
Amidation: Finally, the cyclohexyl-pyrimidinyl intermediate is reacted with an appropriate carboxylic acid derivative to form the amide linkage, using reagents like carbodiimides for activation.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes, with optimizations for large-scale reactions, such as:
Using continuous flow reactors to ensure efficient mixing and heat transfer.
Implementing advanced purification methods like recrystallization and chromatography for high-purity product isolation.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions typically involving the cyclohexane ring, which may form cyclohexanone or related derivatives.
Reduction: Reduction reactions often target the pyrimidine ring, leading to dihydropyrimidine derivatives.
Substitution: Substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydropyrimidine compounds.
Substitution: Pyrimidinyl-substituted cyclohexane amides.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide finds applications across various domains:
Chemistry: Used as a building block for designing complex molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or modulator.
Medicine: Explored for therapeutic uses due to its potential biological activity.
Industry: Employed in the development of novel materials or as an intermediate in organic synthesis.
Mechanism of Action
The compound interacts with molecular targets through specific binding to active sites, possibly involving hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: Similar structure with a pyridine ring instead of pyrimidine.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohexanecarboxamide: Lacks the double bond in the cyclohexane ring.
Uniqueness
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide stands out due to its specific ring structure and functional groups, potentially offering unique binding affinities and biological activities not seen in closely related compounds.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)22-17-18-11-4-12-19-17/h1-2,4,11-15H,3,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZVMABRWAOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-butylphenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B2958806.png)
![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)
![3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2958809.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2958812.png)



![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2958817.png)

![N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2958819.png)



